[2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethyl]-carbamic acid tert-butyl ester
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Overview
Description
[2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethyl]-carbamic acid tert-butyl ester is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a bromine atom, a trifluoromethoxy group, and a phenoxy group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The intermediate is then subjected to bromination and trifluoromethoxylation reactions under controlled conditions. The final step involves the reaction of the intermediate with tert-butyl carbamate to form the desired ester. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Scientific Research Applications
[2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethyl]-carbamic acid tert-butyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, coatings, and agrochemicals.
Mechanism of Action
The mechanism of action of [2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to modulate biological pathways, leading to desired therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory processes or interfere with cellular signaling pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Chloro-4-trifluoromethoxy-phenoxy)-ethyl]-carbamic acid tert-butyl ester
- [2-(2-Fluoro-4-trifluoromethoxy-phenoxy)-ethyl]-carbamic acid tert-butyl ester
- [2-(2-Iodo-4-trifluoromethoxy-phenoxy)-ethyl]-carbamic acid tert-butyl ester
Uniqueness
Compared to similar compounds, [2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethyl]-carbamic acid tert-butyl ester stands out due to its bromine atom, which imparts unique reactivity and biological activity. The trifluoromethoxy group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[2-[2-bromo-4-(trifluoromethoxy)phenoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3NO4/c1-13(2,3)23-12(20)19-6-7-21-11-5-4-9(8-10(11)15)22-14(16,17)18/h4-5,8H,6-7H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHBRQDYOAADKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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